7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, also known as Gefitinib Impurity A, is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment. This compound is classified under quinazoline derivatives, which are known for their pharmacological properties, including anticancer activities. The molecular formula of this compound is C16H21N3O4, and it has a molecular weight of 319.36 g/mol .
The synthesis of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine involves several steps starting from 4-methoxy-2-nitrobenzoic acid. The process includes:
The synthesis is characterized by specific reaction conditions, such as temperature control (50°C to 100°C) during etherification and phosphorus oxychloride treatment for chlorination .
The molecular structure of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine features several key components:
This structural data highlights the complexity of the molecule, including its functional groups that contribute to its biological activity.
The primary chemical reactions involving 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine are centered around its synthesis and potential derivatization:
These reactions are essential for optimizing the compound's efficacy as a kinase inhibitor.
The mechanism of action of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine primarily involves inhibition of specific kinases involved in cancer cell proliferation. Kinase inhibitors work by blocking the activity of enzymes that phosphorylate proteins, which is crucial for signal transduction pathways in cells.
This mechanism is supported by various studies indicating its effectiveness in targeting specific cancer types .
The physical and chemical properties of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine include:
The compound's accurate mass is reported as 319.1532 g/mol, indicating high purity levels necessary for research applications .
7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine has several scientific applications:
This compound's role as an impurity reference material highlights its importance in ensuring the quality and efficacy of related pharmaceutical products .
7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine represents a structurally sophisticated member of the quinazolinamine class, characterized by its bicyclic quinazoline core and strategic substituents. The systematic IUPAC name precisely defines its molecular architecture as 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, reflecting the positions and identities of its functional groups . This nomenclature follows standard organic chemistry conventions where the quinazoline numbering prioritizes the nitrogen atoms in the heterocyclic ring system. The compound's molecular formula is C₁₆H₂₂N₄O₃, corresponding to a molecular weight of 318.37 g/mol , with an exact mass of 318.1692 g/mol as confirmed by mass spectrometry studies .
The structural features of this compound include:
The morpholine group adopts a chair conformation typical of six-membered heterocycles, with the nitrogen atom positioned for potential hydrogen bonding or protonation. This structural complexity places the compound within the broader category of 4-aminoquinazolines, which are pharmacologically significant as kinase interaction motifs. The molecular structure exhibits moderate polarity (XLogP3: 1.2) with multiple hydrogen bond acceptors (count: 7) and one hydrogen bond donor (the 4-amino group), properties that influence its solubility and molecular interactions . The SMILES representation (COC1=CC2=C(C=C1OCCCN3CCOCC3)N=CN=C2N) and InChIKey (JRDPRIQZFVJXDB-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics applications .
Table 1: Nomenclature and Identifiers of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
Molecular Formula | C₁₆H₂₂N₄O₃ |
Molecular Weight | 318.37 g/mol |
CAS Registry Number | Not specified in sources |
SMILES | COC1=CC2=C(C=C1OCCCN3CCOCC3)N=CN=C2N |
InChIKey | JRDPRIQZFVJXDB-UHFFFAOYSA-N |
The discovery of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine emerged from systematic structure-activity relationship (SAR) explorations during the development of quinazoline-based kinase inhibitors in the 1990s. Researchers recognized that the 4-quinazolinamine scaffold offered privileged structural features for interacting with ATP-binding sites of protein kinases. Early synthetic efforts focused on optimizing substituents at the 6 and 7 positions to enhance potency and selectivity against tyrosine kinase targets [3] [9]. The incorporation of the morpholinopropoxy side chain represented a strategic design choice aimed at improving water solubility and cellular penetration while maintaining target affinity, addressing limitations observed with simpler alkoxy substituents.
This compound gained significant attention as a key synthetic intermediate in the production of gefitinib (Iressa®), an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer. Its designation as "Gefitinib Impurity A" in pharmacopeial standards highlights its relevance in pharmaceutical manufacturing quality control [3] [6]. The structural relationship to clinically established kinase inhibitors is evidenced by derivatives such as N-(3,4-difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (a gefitinib analog, CID 19077510) and N-(4-chloro-3-fluorophenyl) variants, which feature modified aniline groups at the 4-position [2] [4]. These structural modifications demonstrated how minor changes to the 4-amino group could substantially alter target specificity and pharmacological profiles.
Initial pharmacological screening revealed that despite lacking the 3-chloro-4-fluoroaniline moiety present in gefitinib, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine retained moderate kinase binding activity. This suggested intrinsic target affinity residing in the methoxy-morpholinopropoxy-quinazolinamine substructure [9]. The compound's role expanded beyond synthetic intermediate status when biochemical studies demonstrated its potential as a versatile scaffold for generating structurally diverse kinase inhibitors targeting EGFR, HER2, and VEGFR pathways [4] . Its chemical tractability enabled efficient derivatization, positioning it as a valuable template in early-stage anticancer drug discovery programs.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5